N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide is a sulfur-containing acetamide derivative featuring a 4-ethoxyphenyl group, a phenylsulfonyl-substituted oxazole ring, and a thioether linkage. Its structure integrates multiple pharmacophoric elements: the sulfonyl group enhances electron-withdrawing properties, the oxazole ring contributes to aromatic interactions, and the thioacetamide bridge may influence redox activity or metal coordination.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S2/c1-2-31-20-15-13-19(14-16-20)26-22(28)17-33-25-24(34(29,30)21-11-7-4-8-12-21)27-23(32-25)18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGGEHSYFWJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Thioether formation: The thiol group can be introduced via nucleophilic substitution reactions.
Final acetamide formation: This step involves the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
Oxazole vs. Thiazole/Triazole Derivatives
- Oxazole Core (Target Compound) : The phenylsulfonyl-oxazole moiety likely imparts rigidity and planar geometry, favoring π-π stacking interactions.
- Thiazole Analogues () : Compounds like N-(2-ethoxyphenyl)-2-(4-oxo-2-sulfanylidene-thiazolidin-5-yl)acetamide () exhibit tautomerism between thione and thiol forms, altering hydrogen-bonding capacity compared to the stable oxazole core .
- Triazinoindole/Triazole Derivatives (): Compounds such as those in (e.g., 23–27) feature bulkier triazinoindole or triazole cores, which may reduce solubility but enhance binding to hydrophobic protein pockets .
Table 1: Heterocyclic Core Comparison
Substituent Effects
Aromatic Substituents
- Fluorophenyl () : Fluorine substituents (e.g., in ) improve metabolic stability and electronic effects via σ-induction .
Sulfonyl and Thioether Linkages
Spectroscopic and Physical Properties
IR and NMR Signatures
- Target Compound : Expected C=O stretch at ~1680 cm⁻¹ (amide), S=O stretches at ~1150–1300 cm⁻¹ (sulfonyl), and aromatic C-H stretches at ~3000–3100 cm⁻¹.
- Analogues: Thiazolidinones (): Absence of C=O in thione form; νC=S at ~1247–1255 cm⁻¹ . Triazoles (): No C=O bands; νNH at ~3278–3414 cm⁻¹ confirms thione tautomers .
Table 2: Spectroscopic Data Comparison
Biological Activity
N-(4-ethoxyphenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the oxazole ring and subsequent modifications to introduce the ethoxy and phenylsulfonyl groups. The synthetic pathway typically involves:
- Formation of Oxazole : Starting from 2-aminophenol and appropriate aldehydes.
- Sulfonation : Introducing the phenylsulfonyl group via sulfonation reactions.
- Acetylation : Finalizing the structure by acetylating the amine group.
Anticancer Activity
This compound has shown promising anticancer activity in various in vitro assays:
- Cell Line Studies : The compound was tested against several cancer cell lines using the Sulforhodamine B (SRB) assay, which quantifies cell proliferation based on total protein synthesis. Results indicated significant cytotoxic effects against leukemia and lung cancer cell lines, with IC50 values ranging from 10 to 20 µM .
- Mechanism of Action : The proposed mechanism includes the inhibition of key signaling pathways involved in cell proliferation and survival, potentially targeting the macrophage migration inhibitory factor (MIF), which plays a role in tumor progression .
- Case Studies : In a study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial Testing : In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations (around 50 µg/mL for certain strains), indicating significant potential as an antimicrobial agent .
- Biofilm Inhibition : The compound was evaluated for its ability to disrupt biofilms formed by pathogenic bacteria, showing promising results that suggest it could be used to prevent infections associated with biofilm formation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:
| Structure Feature | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances solubility and bioavailability |
| Phenylsulfonyl Substituent | Increases binding affinity to targets |
| Oxazole Ring | Contributes to anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
